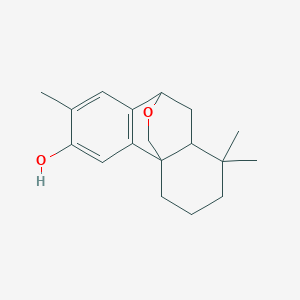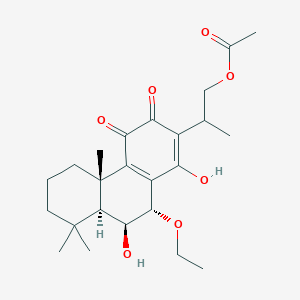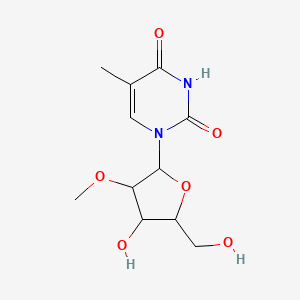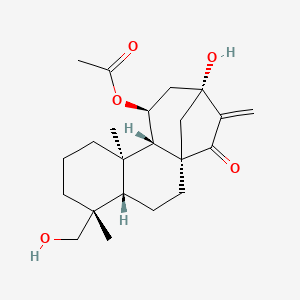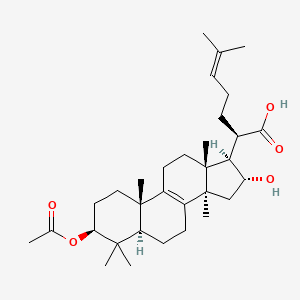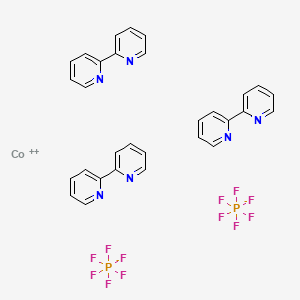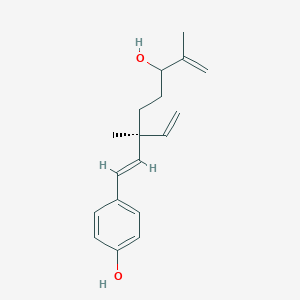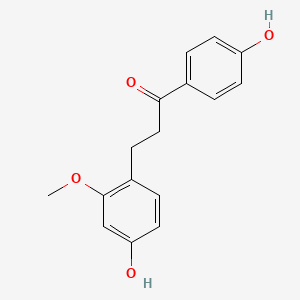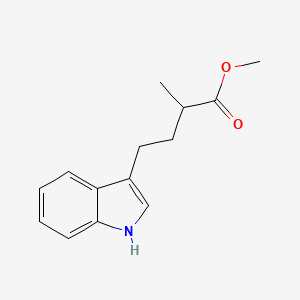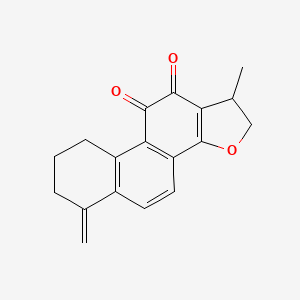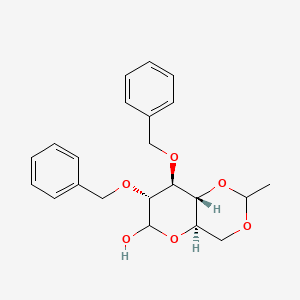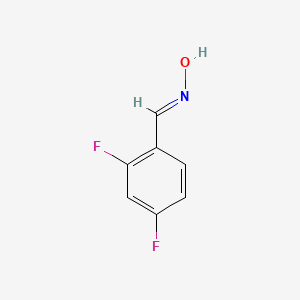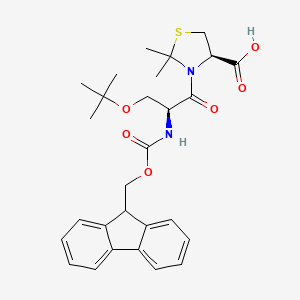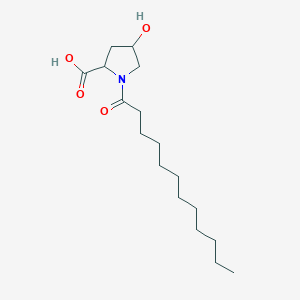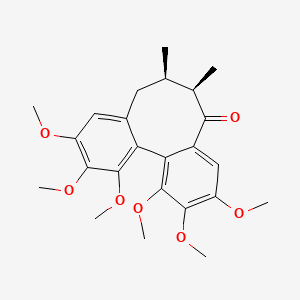
五加内酯 A
描述
Schisanlignone A is a chemical compound with the molecular formula C24H30O7 and a molecular weight of 430.5 . It is typically found in powder form .
Physical And Chemical Properties Analysis
Schisanlignone A has a density of 1.1±0.1 g/cm3 and a boiling point of 586.0±50.0 °C at 760 mmHg . The melting point was not available in the sources I retrieved .
科学研究应用
Pharmacology
Summary of Application
Schisanlignone A has shown a range of pharmacological effects, including anti-Parkinson, anti-inflammatory, liver protection, ischemia-reperfusion injury protection, osteoclast formation suppression, and cognitive improvement .
Methods of Application
The compound’s effects are often studied in vitro using cell cultures or in vivo in animal models. Dosages and administration routes vary depending on the specific effect being studied.
Results
The compound’s mechanisms are linked to its antioxidant, anti-inflammatory, and antiapoptotic properties through pathways like MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT .
Neurology
Summary of Application
Schisanlignone A has neuroprotective activities, potentially beneficial for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Methods of Application
Neurological applications typically involve preclinical trials with animal models, where behavioral and cognitive tests are conducted following treatment.
Results
Studies suggest that Schisanlignone A can improve learning and memory, indicating its potential as a therapeutic agent for cognitive impairment .
Hepatology
Summary of Application
In hepatology, Schisanlignone A is recognized for its hepatoprotective effects, which could be significant for treating liver diseases .
Methods of Application
Hepatoprotective effects are usually assessed through biochemical assays and histological examination after inducing liver injury in animal models.
Results
The compound has been found to enhance the body’s antioxidant capacity, reduce oxidative substances, and improve liver function .
Cardiology
Summary of Application
Schisanlignone A’s potential in cardiology is linked to its protective effects against ischemia-reperfusion (I/R) injury, which is relevant to heart diseases .
Methods of Application
Cardioprotective studies often involve inducing I/R injury in animal hearts followed by treatment with Schisanlignone A to assess recovery.
Results
The compound may offer cardioprotection by reducing oxidative stress and inflammation during I/R injury .
Oncology
Summary of Application
Schisanlignone A has been explored for its anticancer properties, which could play a role in cancer treatment strategies .
Methods of Application
Anticancer effects are evaluated using cancer cell lines in vitro or tumor models in vivo, with a focus on cell proliferation and apoptosis.
Results
The compound’s anticancer effects are attributed to its ability to induce apoptosis and inhibit cancer cell growth .
Immunology
Summary of Application
Schisanlignone A’s anti-inflammatory properties suggest its application in immunology, particularly in inflammatory diseases .
Methods of Application
Immunological effects are typically studied using immune cell cultures or animal models with induced inflammation.
Results
The compound’s influence on immune pathways like NF-κB could make it a candidate for treating various inflammatory disorders .
These applications demonstrate the versatility of Schisanlignone A in scientific research, with promising results that could lead to new therapeutic approaches across multiple fields. The detailed mechanisms, dosages, and outcomes are subject to ongoing research and clinical trials to fully establish the efficacy and safety of Schisanlignone A in these applications.
Antioxidative Therapy
Summary of Application
Schisanlignone A exhibits strong antioxidative properties, which can be harnessed in therapies aimed at combating oxidative stress-related diseases .
Methods of Application
The antioxidative capacity of Schisanlignone A is typically measured using assays that detect reactive oxygen species (ROS) in cell cultures or in vivo models.
Results
The compound has been shown to significantly improve the body’s antioxidant capacity, reducing oxidative active substances .
Antiviral Research
Summary of Application
The antiviral effects of Schisanlignone A are being explored, particularly its efficacy against specific viral infections .
Methods of Application
Antiviral properties are assessed through in vitro studies using viral cultures and subsequent infection of host cells, followed by treatment with Schisanlignone A.
Results
Preliminary results indicate potential inhibitory effects on viral replication, though more research is needed to confirm these findings .
Gastrointestinal Disorders
Summary of Application
Schisanlignone A has been used in traditional medicine for treating various gastrointestinal diseases due to its anti-inflammatory and protective effects .
Methods of Application
Its efficacy is evaluated through clinical trials involving patients with gastrointestinal issues, monitoring symptoms and recovery post-treatment.
Results
Clinical studies have suggested improvements in symptoms and overall gastrointestinal health .
Muscular Strength Enhancement
Summary of Application
There is evidence to suggest that Schisanlignone A can enhance muscle strength and reduce lactic acid levels, beneficial for athletes and in conditions of muscular fatigue .
Methods of Application
This application involves administering Schisanlignone A to subjects under physical exertion and measuring changes in muscle strength and lactic acid production.
Results
Studies have shown beneficial effects on muscle strength and lactic acid levels, indicating its potential as a health supplement .
Cognitive Impairment Treatment
Summary of Application
Schisanlignone A has been proposed to improve and treat cognitive impairment in models of neurodegenerative diseases and Alzheimer’s disease .
Methods of Application
The treatment’s effectiveness is tested in animal models exhibiting cognitive deficits, with behavioral and memory tests conducted to assess improvement.
Results
The ability to resist oxidative stress in the brain and improve cognitive functions has been observed .
Immunostimulant Activity
Summary of Application
Schisanlignone A is being studied for its immunostimulant activities, which could be crucial in enhancing the body’s immune response .
Methods of Application
Immunostimulant effects are evaluated using assays that measure immune cell activation and response in vitro or in vivo.
Results
The compound has shown promise in stimulating the immune system, though further studies are required to fully understand its potential .
These additional applications highlight the diverse potential of Schisanlignone A in various scientific and medical fields, offering exciting prospects for future research and therapeutic development.
Botanical Fungicide Development
Summary of Application
Schisanlignone A may contribute to the development of botanical fungicides, offering an alternative to chemical fungicides in agriculture .
Methods of Application
The compound’s antifungal activity can be assessed through in vitro assays against various plant pathogens and in vivo on infected plants.
Results
While specific data on Schisanlignone A as a fungicide is limited, the approach suggests a potential for plant disease control with further research .
Anti-Fatigue Supplements
Summary of Application
The compound’s effects on reducing bodily fatigue could lead to its use in supplements aimed at improving energy levels and endurance .
Methods of Application
This would involve administering Schisanlignone A to subjects undergoing physical exertion and assessing fatigue levels and recovery times.
Results
Preliminary studies may show a reduction in perceived fatigue and quicker recovery, suggesting a role in enhancing physical performance .
Gastrointestinal Health
Summary of Application
Schisanlignone A has been traditionally used to treat gastrointestinal diseases, which aligns with its anti-inflammatory properties .
Methods of Application
Clinical trials involving patients with gastrointestinal issues would be conducted to monitor symptoms and recovery post-treatment.
Results
Improvements in gastrointestinal symptoms and overall health have been suggested, supporting its traditional use .
Sleep Disorders
Summary of Application
Due to its potential effects on the nervous system, Schisanlignone A might be explored for treating sleep disorders like insomnia .
Methods of Application
Sleep studies would involve monitoring sleep patterns before and after administration of Schisanlignone A in subjects with sleep disorders.
Results
The expected outcome would be an improvement in sleep quality and duration, though this application requires more evidence .
属性
IUPAC Name |
(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZPEXVCSNTFK-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Schisanlignone A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



